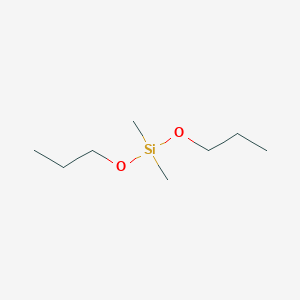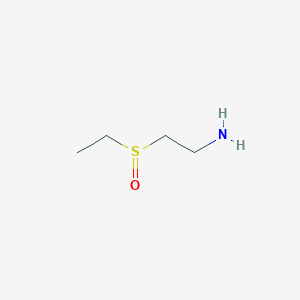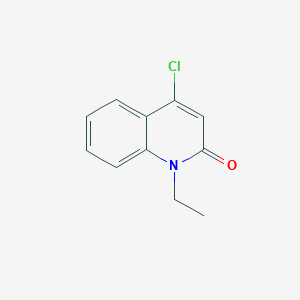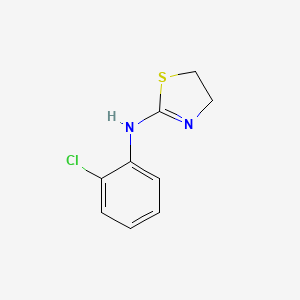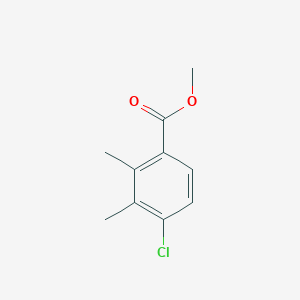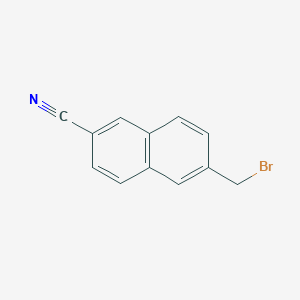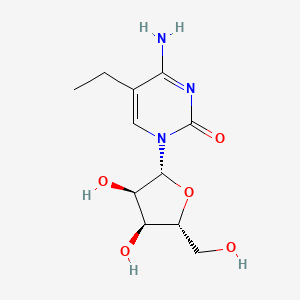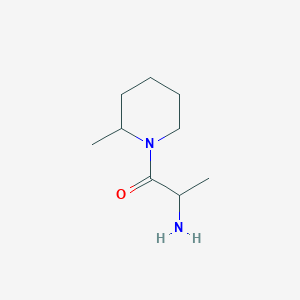
Ethyl 2-(4-hydroxyphenyl)propanoate
Overview
Description
Ethyl 2-(4-hydroxyphenyl)propanoate, also known as ethyl ferulate, is a natural phenolic compound found in various plants, such as rice bran, wheat bran, and coffee. It has been extensively studied for its potential therapeutic benefits, including antioxidant, anti-inflammatory, and anticancer properties.
Mechanism Of Action
The mechanism of action of Ethyl 2-(4-hydroxyphenyl)propanoate ferulate is not yet fully understood, but it is believed to involve multiple pathways. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Ethyl ferulate has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Advantages And Limitations For Lab Experiments
One advantage of using Ethyl 2-(4-hydroxyphenyl)propanoate ferulate in lab experiments is its relatively low toxicity and high bioavailability. It is also readily available and can be easily synthesized. However, one limitation is its instability in certain conditions, such as high temperature and pH. It also has a short half-life, which may limit its effectiveness in vivo.
Future Directions
There are numerous future directions for research on Ethyl 2-(4-hydroxyphenyl)propanoate ferulate. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. Finally, the development of novel delivery systems, such as nanoparticles and liposomes, may enhance its therapeutic potential.
Conclusion
In conclusion, Ethyl 2-(4-hydroxyphenyl)propanoate 2-(4-hydroxyphenyl)propanoate, or Ethyl 2-(4-hydroxyphenyl)propanoate ferulate, is a natural phenolic compound with potential therapeutic benefits. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Scientific Research Applications
Ethyl ferulate has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in various cell and animal models. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.
properties
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTRPSAWYSXUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-hydroxyphenyl)propanoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

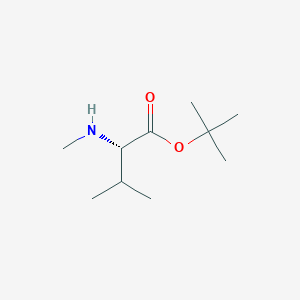
![3-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B3272101.png)
![{(1R,3R,5S)-3,5-Dihydroxy-2-[(E)-(3S)-3-hydroxyoct-1-enyl]cyclopentyl}acetic acid](/img/structure/B3272103.png)
